molecular formula C8H8ClFO B2954190 (S)-1-(2-Chloro-5-fluorophenyl)ethanol CAS No. 1932506-72-3

(S)-1-(2-Chloro-5-fluorophenyl)ethanol

Cat. No.: B2954190
CAS No.: 1932506-72-3
M. Wt: 174.6
InChI Key: FIYGPNJJPRDZHO-YFKPBYRVSA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)ethanol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone, (2-Chloro-5-fluorophenyl)acetone. This reduction can be achieved using chiral catalysts or reagents to ensure the production of the desired enantiomer. Common reagents used in this process include borane complexes and chiral oxazaborolidine catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of the starting materials, the asymmetric reduction reaction, and subsequent purification of the product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: (2-Chloro-5-fluorophenyl)acetone

    Reduction: (S)-1-(2-Chloro-5-fluorophenyl)ethane

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-(2-Chloro-5-fluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the chiral center and the specific arrangement of atoms contribute to its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chloro-5-fluorophenyl)ethanol
  • 1-(2-Chloro-5-fluorophenyl)ethanol (racemic mixture)
  • (S)-1-(2-Chloro-4-fluorophenyl)ethanol

Uniqueness

(S)-1-(2-Chloro-5-fluorophenyl)ethanol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications. The presence of both chlorine and fluorine atoms on the phenyl ring also imparts distinct electronic properties, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGPNJJPRDZHO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932506-72-3
Record name (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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